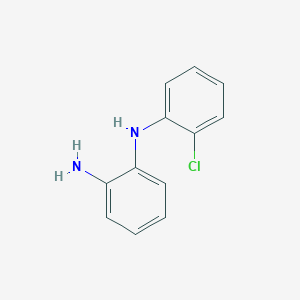

n1-(2-Chlorophenyl)benzene-1,2-diamine

説明

Contextual Significance of N-Arylated Benzene-1,2-diamines in Organic Chemistry

N-Arylated benzene-1,2-diamines are a pivotal class of intermediates in organic chemistry. The introduction of an aryl group onto one of the nitrogen atoms of the o-phenylenediamine (B120857) core creates an unsymmetrical molecule with distinct reactive sites. This structural feature is crucial for the regioselective synthesis of a wide array of heterocyclic compounds.

The process of N-arylation, traditionally achieved through methods like the Ullmann condensation, has been significantly advanced by modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov These methods offer milder conditions and broader substrate scope, making N-arylated diamines more accessible. nih.gov

These compounds are highly valued for their role in synthesizing:

Benzimidazoles: N-aryl-o-phenylenediamines are direct precursors to 1-aryl-benzimidazoles, a scaffold found in numerous biologically active molecules and functional materials.

Quinoxalines: Condensation reactions with 1,2-dicarbonyl compounds can yield N-aryl quinoxaline (B1680401) derivatives.

Phenazines: These can be formed through oxidative cyclization reactions.

The electronic nature of the aryl substituent significantly modulates the properties of the resulting heterocyclic systems. An electron-withdrawing group, such as the chlorine atom in N1-(2-Chlorophenyl)benzene-1,2-diamine, can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms, thereby affecting reaction pathways and the properties of the final products.

Overview of Benzene-1,2-diamine Derivatives as Fundamental Building Blocks

Benzene-1,2-diamine, or o-phenylenediamine, is a cornerstone of synthetic organic chemistry due to its ability to act as a versatile precursor for a vast range of heterocyclic compounds. wikipedia.org Its two adjacent amino groups provide a reactive di-nucleophilic system ready to undergo cyclocondensation reactions with various electrophilic partners. wisdomlib.org

The utility of benzene-1,2-diamine derivatives is demonstrated by their application in the synthesis of:

Pharmaceuticals: The benzimidazole (B57391) core, readily synthesized from o-phenylenediamine, is a privileged structure in medicinal chemistry. wikipedia.org For instance, derivatives are used in anthelmintic drugs like albendazole (B1665689) and mebendazole. wikipedia.org The related compound N1-(4-Chlorophenyl)benzene-1,2-diamine is a known reagent in the synthesis of clofazimine (B1669197) analogs, which have shown potential as antileishmanial and antiplasmodial agents. chemicalbook.compharmaffiliates.com

Polymers: o-Phenylenediamine can be polymerized to form poly(o-phenylenediamine) (POPD), a conducting polymer with applications in sensors, energy-conversion devices, and as an anticorrosive agent. researchgate.netchalcogen.ro

Dyes and Pigments: The chromophoric systems that can be built from this scaffold have led to its use in the synthesis of various dyes. manavchem.com

Corrosion Inhibitors: The condensation of o-phenylenediamine with nitrous acid yields benzotriazole, a well-known corrosion inhibitor. wikipedia.org

The rich reactivity of the o-phenylenediamine scaffold makes its derivatives, including N-arylated versions like this compound, indispensable tools for constructing complex molecules with tailored properties. wisdomlib.orgmdpi.com

Scope and Research Objectives for this compound Studies

While direct experimental studies on this compound are limited, its structure allows for the formulation of clear research objectives based on the well-established chemistry of its isomers and related compounds. The primary focus of such studies would be to elucidate how the ortho-chloro substitution on the N-phenyl ring differentiates its chemical behavior and potential applications from other isomers, such as the more commonly documented N1-(4-Chlorophenyl)benzene-1,2-diamine.

Key research objectives would likely include:

Development of Efficient Synthetic Routes: Investigating and optimizing synthetic methodologies for the regioselective N-arylation of o-phenylenediamine with 1-chloro-2-halobenzenes. This would involve exploring various catalytic systems (e.g., palladium or copper-based) to achieve high yields and selectivity for the mono-arylated product over the di-arylated byproduct.

Exploration of Cyclization Reactions: A systematic study of its reactivity in cyclocondensation reactions to synthesize novel 1-(2-chlorophenyl)-substituted benzimidazoles, quinoxalines, and other related heterocycles. The steric hindrance and electronic effect of the ortho-chloro group would be of particular interest in these transformations.

Coordination Chemistry and Catalysis: Investigating its potential as a ligand for transition metals. The resulting metal complexes could be evaluated for catalytic activity in various organic transformations, with the 2-chloro substituent potentially influencing the electronic properties and stability of the catalyst.

Materials Science Applications: Synthesizing polymers or functional materials derived from this compound and evaluating their properties. For example, incorporating this unit into polyamides or polyimides could impart specific thermal or photophysical characteristics.

A comparative analysis with its 4-chloro isomer would be a crucial aspect of this research, providing valuable structure-property relationship insights.

Data Tables

Table 1: Physicochemical Properties of the Isomeric N1-(4-Chlorophenyl)benzene-1,2-diamine

Note: The following data pertains to the 4-chloro isomer due to the lack of available experimental data for this compound in the searched sources.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁ClN₂ | nih.gov |

| Molecular Weight | 218.68 g/mol | nih.gov |

| Appearance | Light yellow solid | chemicalbook.com |

| Melting Point | 117-119 °C (lit.) | chemicalbook.com |

| CAS Number | 68817-71-0 | chemicalbook.com |

Table 2: Key Reactions of Benzene-1,2-diamine Derivatives

| Reaction Type | Reagent(s) | Product Class | Significance |

| Benzimidazole Synthesis | Carboxylic Acids / Aldehydes | Benzimidazoles | Access to pharmaceutically important scaffolds. wikipedia.org |

| Quinoxaline Synthesis | 1,2-Diketones | Quinoxalines | Building blocks for functional materials and bioactive compounds. wikipedia.org |

| Benzotriazole Formation | Nitrous Acid (NaNO₂) | Benzotriazoles | Production of corrosion inhibitors. wikipedia.org |

| Polymerization | Oxidizing Agents (e.g., K₂Cr₂O₇) | Poly(o-phenylenediamine) | Synthesis of conducting polymers. chalcogen.ro |

Structure

3D Structure

特性

IUPAC Name |

2-N-(2-chlorophenyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLURDDHPOJPXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for N1 2 Chlorophenyl Benzene 1,2 Diamine

Diverse Synthetic Routes for the Preparation of N1-(2-Chlorophenyl)benzene-1,2-diamine

The formation of the N-aryl bond in this compound can be accomplished through several distinct chemical transformations. Key strategies include nucleophilic aromatic substitution on an activated nitroaromatic ring followed by reduction, direct C-N bond formation via transition-metal-catalyzed coupling, and classical condensation reactions.

Nucleophilic Aromatic Substitution Strategies

A prevalent and well-established method for synthesizing N-aryl-o-phenylenediamines involves a two-step sequence beginning with a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy typically utilizes an ortho-halonitrobenzene, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, as the electrophilic partner. The presence of the strongly electron-withdrawing nitro group in the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack.

In this approach, 2-chloroaniline (B154045) is treated with 1-fluoro-2-nitrobenzene. The greater reactivity of the C-F bond over the C-Cl bond in SNAr reactions facilitates a selective substitution. The reaction proceeds by the attack of the amine nucleophile on the carbon bearing the fluorine atom, leading to the formation of the intermediate, N-(2-chlorophenyl)-2-nitroaniline. This intermediate is then isolated before proceeding to the next step.

Reductive Pathways from Nitroaniline Precursors

The second and final step in the SNAr-based sequence is the reduction of the nitro group in the N-(2-chlorophenyl)-2-nitroaniline intermediate to an amino group, yielding the target this compound. A variety of reducing systems can be employed for this transformation, with the choice often influencing the reaction's efficiency and functional group tolerance.

Catalytic Hydrogenation: A common and clean method for this reduction is catalytic hydrogenation. commonorganicchemistry.com This process involves reacting the nitroaniline precursor with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. This method is highly efficient and often provides high yields of the desired diamine with minimal byproducts.

Metal-Acid Systems (Béchamp Reduction): A classical and cost-effective alternative is the use of a metal in an acidic medium, known as the Béchamp reduction. researchgate.net The most common system employs iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl) in a solvent mixture, often containing ethanol and water. researchgate.netyoutube.com Other metals such as tin (Sn) or zinc (Zn) can also be used. commonorganicchemistry.commasterorganicchemistry.com This method is robust and tolerant of various functional groups, making it suitable for large-scale industrial production.

The table below summarizes typical conditions for these reductive pathways.

| Precursor | Reagents and Conditions | Product | Yield |

| N-(2-chlorophenyl)-2-nitroaniline | H₂, 10% Pd/C, Ethanol, 25°C, 4 bar | This compound | High |

| N-(2-chlorophenyl)-2-nitroaniline | Fe powder, NH₄Cl, Ethanol/H₂O, 70°C | This compound | ~93% |

| N-(2-chlorophenyl)-2-nitroaniline | SnCl₂, Ethanol | This compound | N/A |

Transition Metal-Catalyzed Coupling Reactions in N-Arylation

Modern synthetic chemistry offers more direct routes to N-aryl amines through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier example, utilizing a palladium catalyst to directly form the C-N bond between an aryl halide and an amine. catalysis.blognumberanalytics.comwikipedia.org

This strategy can be envisioned in two ways to form this compound:

Coupling of 1,2-dihalobenzene (e.g., 1,2-dichlorobenzene) with 2-chloroaniline.

Coupling of benzene-1,2-diamine with 1,2-dichlorobenzene (B45396).

The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃). catalysis.blogyoutube.com The choice of ligand is critical for the reaction's success, as bulky, electron-rich phosphine ligands facilitate the key steps of the catalytic cycle. numberanalytics.comyoutube.com This method offers the advantage of a single-step synthesis from readily available starting materials and often proceeds under milder conditions than classical methods. catalysis.blognih.gov

Condensation Reactions with Aryl Anilines

The Ullmann condensation (specifically, the Goldberg reaction for C-N coupling) is a classical copper-catalyzed method for the formation of diarylamines. wikipedia.org This reaction involves the coupling of an aryl halide with an amine at elevated temperatures. wikipedia.org To synthesize this compound, this would typically involve the reaction of a protected o-phenylenediamine (B120857) or o-haloaniline with the corresponding aryl halide partner in the presence of a copper catalyst.

For instance, benzene-1,2-diamine could be coupled with 1-bromo-2-chlorobenzene. The reaction traditionally requires stoichiometric amounts of copper powder and high-boiling polar solvents like DMF or nitrobenzene (B124822) at high temperatures. wikipedia.org However, modern iterations have been developed that use catalytic amounts of soluble copper(I) salts (e.g., CuI) with ligands such as phenanthroline or diamines, which allow for lower reaction temperatures. wikipedia.orgnih.gov While often requiring harsher conditions than palladium-catalyzed methods, the Ullmann reaction remains a valuable tool, particularly given the lower cost of copper compared to palladium. wikipedia.orgmdpi.com

Mechanistic Investigations of this compound Formation Reactions

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes.

The Nucleophilic Aromatic Substitution (SNAr) pathway proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluorine). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring and forming the N-substituted nitroaniline product.

The mechanism for the reduction of the nitro group varies with the chosen reagent.

Catalytic hydrogenation involves the adsorption of the nitro compound and molecular hydrogen onto the surface of the metal catalyst (e.g., Pd). researchgate.net The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are sequentially reduced to the final amine. researchgate.net

The Béchamp reduction (Fe/HCl) is a heterogeneous reaction where iron acts as the electron donor. researchgate.net The process involves a series of single-electron transfers from the iron surface to the nitro group, with protons supplied by the acidic medium, to incrementally reduce the nitrogen atom. youtube.com

The Buchwald-Hartwig amination operates through a catalytic cycle involving a palladium complex. catalysis.blognumberanalytics.com The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step. numberanalytics.comnih.gov

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form an amido ligand. catalysis.blog

Reductive Elimination: The aryl and amido groups couple, forming the C-N bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle. catalysis.blognih.gov

The Ullmann condensation mechanism is thought to involve copper(I) species. wikipedia.orgorganic-chemistry.org The base reacts with the amine to form a copper(I) amide intermediate. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, from which the final product is formed via reductive elimination.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govacs.org

Atom Economy and Waste Prevention: Direct C-N coupling methods like the Buchwald-Hartwig amination exhibit higher atom economy than the two-step SNAr and reduction sequence, which involves an additional reaction and workup, generating more waste.

Safer Solvents and Reagents: Catalytic hydrogenation is a greener reduction method than metal-acid systems, as it typically produces only water as a byproduct, whereas the Béchamp reduction generates large quantities of iron oxide sludge. masterorganicchemistry.com Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) in reactions like SNAr. nih.govrsc.org The use of reusable, heterogeneous catalysts, such as magnetic nanoparticles for nitro reductions, also aligns with green principles by simplifying product purification and catalyst recovery. researchgate.netnih.gov

Catalysis: The use of catalytic reagents (Pd, Cu, Ni) is inherently greener than using stoichiometric reagents, as smaller amounts are needed. acs.org Catalytic routes reduce waste and often allow for milder reaction conditions, saving energy. masterorganicchemistry.com

Energy Efficiency: Developing reactions that proceed at lower temperatures, such as modern ligand-assisted Ullmann and Buchwald-Hartwig reactions, reduces energy consumption compared to the high temperatures required for classical condensation reactions. nih.govwikipedia.org

By evaluating each synthetic route through the lens of green chemistry, more sustainable and environmentally benign processes for the production of this compound can be developed and implemented. acs.orgbohrium.com

Catalyst-Free and Aqueous Media Protocols

The development of synthetic protocols that eliminate the need for transition-metal catalysts and utilize water as a solvent represents a significant advancement in green chemistry. scirp.org While specific, detailed reports on the catalyst-free synthesis of this compound in purely aqueous media are not extensively documented, the synthesis can be approached through established principles of nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is a plausible catalyst-free pathway for forming the crucial C-N bond. This reaction typically involves an electron-rich nucleophile, such as benzene-1,2-diamine, and an electron-deficient aryl halide. For a reaction with a 2-chlorophenyl moiety, the aryl halide must be "activated" by an electron-withdrawing group (EWG), such as a nitro group (NO₂), positioned ortho or para to the chlorine atom.

A feasible two-step synthetic sequence would involve:

Nucleophilic Aromatic Substitution: Reaction of benzene-1,2-diamine with 1-chloro-2-nitrobenzene. The strong electron-withdrawing effect of the nitro group facilitates the displacement of the chloride by one of the amino groups of the diamine.

Reduction: Subsequent reduction of the nitro group on the intermediate, N-(2-nitrophenyl)benzene-1,2-diamine, to an amine yields the final product, this compound.

Performing such SNAr reactions in water is an attractive goal. However, the low solubility of many aromatic substrates in water presents a challenge. Research has shown that using water as a solvent for SNAr reactions is possible, often at elevated temperatures or with the aid of micellar catalysis or benign polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to improve substrate solubility. rsc.orgnih.gov These approaches avoid the use of traditional polar aprotic solvents like DMF or DMSO. nih.gov

The following table summarizes general findings for related nucleophilic aromatic substitution reactions conducted under aqueous or catalyst-free conditions, illustrating the viability of this approach for C-N bond formation.

| Aryl Halide | Nucleophile | Solvent/Conditions | Yield | Reference Finding |

|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | 3,5-Bis(trifluoromethyl)benzylamine | DMF, 25 °C | 98% | Demonstrates a high-yielding SNAr reaction to form the nitro-intermediate, which is a precursor for the target diamine structure. mdpi.com |

| Various activated aryl halides | Nitrogen, Oxygen, Sulfur nucleophiles | Water with TPGS-750-M surfactant | Good to Excellent | Illustrates that micellar catalysis in water can effectively replace polar aprotic solvents for SNAr reactions at or near room temperature. nih.gov |

| Various activated aryl halides | Various nucleophiles | Water with HPMC additive | Good | Shows that benign polymeric additives can facilitate SNAr reactions in water under mild conditions with equimolar reagents. rsc.org |

| Arylidene malononitrile | 1,2-Phenylenediamine derivatives | Water, 75 °C | High | Represents a green, catalyst-free method for synthesizing related benzimidazole (B57391) precursors in water. scirp.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. An ideal reaction has 100% atom economy, where there are no waste byproducts.

The theoretical atom economy for the synthesis of this compound can be calculated for different plausible routes.

Direct C-N Coupling (Hypothetical): A direct condensation between benzene-1,2-diamine (C₆H₈N₂) and 1,2-dichlorobenzene (C₆H₄Cl₂) would be the most atom-economical route.

Reaction: C₆H₈N₂ + C₆H₄Cl₂ → C₁₂H₁₁ClN₂ + HCl

Atom Economy: [Mass of C₁₂H₁₁ClN₂] / [Mass of (C₆H₈N₂ + C₆H₄Cl₂)] x 100% = [218.68] / [108.14 + 147.00] x 100% = 85.6%

This route is highly desirable from an atom economy perspective but is chemically challenging to achieve without a catalyst, often requiring harsh conditions.

SNAr and Reduction Pathway: This more practical, albeit multi-step, approach involves the reaction of benzene-1,2-diamine with 1-chloro-2-nitrobenzene, followed by reduction.

Step 1 (SNAr): C₆H₈N₂ + C₆H₅ClNO₂ → C₁₂H₁₀ClN₃O₂ + HCl

Step 2 (Reduction with Fe/HCl): C₁₂H₁₀ClN₃O₂ + 3 Fe + 6 HCl → C₁₂H₁₁ClN₂ + 3 FeCl₂ + 2 H₂O

The following table compares the theoretical atom economy of these synthetic strategies.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Notes |

|---|---|---|---|---|---|

| Direct C-N Coupling | Benzene-1,2-diamine, 1,2-Dichlorobenzene | This compound | HCl | 85.6% | High atom economy but chemically challenging without a catalyst. |

| SNAr / Nitro Reduction (using Fe/HCl) | Benzene-1,2-diamine, 1-Chloro-2-nitrobenzene, Fe, HCl | This compound | HCl, FeCl₂, H₂O | < 30% | Low atom economy due to the use of stoichiometric metal reductants and acids. |

| SNAr / Catalytic Hydrogenation (using H₂) | Benzene-1,2-diamine, 1-Chloro-2-nitrobenzene, H₂ | This compound | HCl, H₂O | ~67% | Higher atom economy than metal/acid reduction as the only major byproduct is water. |

Theoretical and Computational Chemistry of N1 2 Chlorophenyl Benzene 1,2 Diamine

Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used tool for predicting molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost. researchgate.net For a molecule like N1-(2-Chlorophenyl)benzene-1,2-diamine, DFT calculations would be employed to optimize its ground state geometry and to perform subsequent analyses of its molecular orbitals and charge distribution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

In a comparative DFT study on N-(chlorophenyl)-2,2-dichloroacetamides, it was observed that the position of the chlorine atom influences the HOMO-LUMO gap. For instance, N-(phenyl)-2,2-dichloroacetamide showed the highest energy gap (5.349 eV) compared to its chloro-substituted counterparts, indicating greater stability. nih.gov This principle suggests that the placement of the chlorine atom at the ortho position in this compound would distinctly influence its electronic properties compared to meta or para isomers.

Table 1: Illustrative Frontier Orbital Data for Chloro-Substituted Anilide Derivatives This table illustrates the typical output of a DFT calculation for related compounds. The values are not specific to this compound but demonstrate the concepts.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N-(phenyl)-2,2-dichloroacetamide | -7.01 | -1.66 | 5.35 |

| N-(2-chlorophenyl)-2,2-dichloroacetamide | -7.05 | -1.95 | 5.10 |

| N-(4-chlorophenyl)-2,2-dichloroacetamide | -7.12 | -2.03 | 5.09 |

Source: Adapted from comparative studies on similar compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are rich or deficient in electrons. Electronegative atoms create negative potential (red/yellow) regions, which are susceptible to electrophilic attack, while electropositive areas (blue) are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atoms of the diamine groups and the chlorine atom. These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential: Located around the hydrogen atoms of the amine groups (-NH2 and -NH-). These sites are the primary locations for nucleophilic attack and act as hydrogen bond donors.

This visualization helps in understanding intermolecular interactions and predicting how the molecule will engage with other reactants or biological targets.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

In this compound, key NBO interactions would likely include:

Delocalization of the lone pair electrons from the nitrogen atoms (nN) into the anti-bonding π* orbitals of the adjacent phenyl rings.

Interactions involving the lone pair electrons of the chlorine atom (nCl) and the π* orbitals of its attached phenyl ring.

These charge transfer events are crucial for understanding the molecule's electronic communication and resonance stabilization.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is determined by its possible conformations, which arise from the rotation around single bonds. For this compound, the most significant conformational flexibility comes from the rotation around the C-N bond linking the two aromatic rings. The steric hindrance caused by the ortho-chloro substituent is expected to create a significant rotational barrier, resulting in a non-planar (twisted) preferred conformation.

Reactivity Predictions and Reaction Pathway Modeling

Computational chemistry provides a suite of tools for predicting the reactivity of a molecule without the need for experimental synthesis. By modeling reaction pathways, chemists can investigate potential transition states and reaction mechanisms, guiding synthetic efforts.

Quantum Descriptors of Reactivity (Ionization Potential, Electron Affinity, Chemical Potential)

Several global reactivity descriptors can be derived from the HOMO and LUMO energies, often based on Koopmans' theorem, which approximates their values as the negative of the ionization potential and electron affinity, respectively. nih.gov

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron from a molecule. A lower ionization potential indicates a better electron donor.

Electron Affinity (A ≈ -E_LUMO): The energy released when a molecule accepts an electron. A higher electron affinity suggests a better electron acceptor.

Chemical Potential (μ = (E_HOMO + E_LUMO) / 2): This measures the "escaping tendency" of electrons from a system. A higher (less negative) chemical potential is associated with higher reactivity. nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule.

Table 2: Illustrative Quantum Descriptors of Reactivity This table, based on data from related compounds, shows how reactivity descriptors are calculated. The values are not specific to this compound.

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Potential (μ) (eV) |

| N-(phenyl)-2,2-dichloroacetamide | 7.01 | 1.66 | -4.34 |

| N-(2-chlorophenyl)-2,2-dichloroacetamide | 7.05 | 1.95 | -4.50 |

| N-(4-chlorophenyl)-2,2-dichloroacetamide | 7.12 | 2.03 | -4.58 |

Source: Calculated from illustrative data presented in Table 1. nih.gov

Transition State Modeling and Activation Energy Calculations

Transition state modeling is a crucial computational technique used to study the mechanism of chemical reactions. By identifying the transition state structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which is the energy barrier that must be overcome for a reaction to occur. This information is vital for understanding reaction rates and pathways.

For a molecule such as this compound, this type of modeling could be applied to understand its reactivity, for instance, in cyclization reactions to form benzimidazoles or in oxidation processes. The calculations would typically involve methods like Density Functional Theory (DFT) to locate the transition state geometry and subsequently compute the activation energy. However, no specific studies detailing these calculations for this compound were identified.

Spectroscopic Property Prediction from Ab Initio Calculations (IR, UV-Vis, NMR)

Ab initio calculations, which are based on the fundamental principles of quantum mechanics, are frequently used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. This can help in assigning the various vibrational modes of this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to its absorption of ultraviolet and visible light. These calculations can predict the wavelengths of maximum absorption (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of atomic nuclei (e.g., ¹H and ¹³C) within a molecule. These predictions can aid in the assignment of signals in experimental NMR spectra.

While these computational techniques are standard, specific predicted spectroscopic data for this compound is not available in the public research domain. A computational study on the related molecule, 2-(2-Chlorophenyl)benzimidazole, has been conducted, which included DFT calculations for its spectroscopic properties. researchgate.net

Intermolecular Interactions and Aggregation Behavior Modeling (e.g., Non-Covalent Interactions, Hydrogen Bonding)

Understanding the intermolecular interactions of a compound is key to predicting its macroscopic properties, such as its crystal structure, solubility, and aggregation behavior. Computational modeling can be used to study various non-covalent interactions, including:

Hydrogen Bonding: The presence of amino groups in this compound suggests its potential to form hydrogen bonds, which can significantly influence its physical properties.

Van der Waals Forces and π-π Stacking: These weaker interactions also play a crucial role in how molecules pack together in the solid state or associate in solution.

Modeling techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. Such studies would provide insight into the self-assembly and crystal packing of this compound. At present, specific modeling of these interactions for the title compound has not been reported in the literature.

Advanced Spectroscopic and Structural Elucidation Techniques for N1 2 Chlorophenyl Benzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in N1-(2-Chlorophenyl)benzene-1,2-diamine. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the two aromatic rings and the amine groups would exhibit distinct chemical shifts and coupling patterns. The protons of the 1,2-diaminobenzene moiety are expected to appear in the aromatic region, typically between 6.5 and 7.5 ppm. Similarly, the four protons on the 2-chlorophenyl ring would resonate in this region, with their specific shifts influenced by the electron-withdrawing chlorine atom and the amine linkage. The presence of the ortho-chloro substituent would create a more complex and less symmetrical splitting pattern compared to its para-substituted counterpart. The amine protons (NH and NH₂) would appear as broader signals, the chemical shifts of which can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The two carbon atoms bonded to the nitrogen atoms (C1 and C2 of the diamine ring, and C1' of the chlorophenyl ring) would have characteristic shifts. The carbon atom bearing the chlorine (C2') would also be readily identifiable. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign each proton and carbon signal and confirm the N-C and C-C connectivities throughout the molecule.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄N₂) | 6.5 - 7.5 | Multiplet (m) |

| Aromatic (C₆H₄Cl) | 6.8 - 7.8 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | 135 - 150 |

| Aromatic C-Cl | 125 - 135 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and probing its conformational state.

The IR spectrum would be dominated by characteristic absorption bands corresponding to the vibrations of the amine groups. The N-H stretching vibrations of both the primary (-NH₂) and secondary (-NH-) amines are expected to appear as distinct bands in the region of 3300-3500 cm⁻¹. The presence of two bands in this region for the primary amine (symmetric and asymmetric stretches) would be a key diagnostic feature. N-H bending vibrations typically appear around 1600 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations would produce a series of sharp peaks between 1450 and 1600 cm⁻¹. The C-N stretching vibrations would be found in the 1250-1350 cm⁻¹ region. A strong band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. Raman spectroscopy provides complementary information, particularly for the non-polar aromatic ring vibrations, aiding in a more complete vibrational assignment.

Table 3: Characteristic Vibrational Frequencies for this compound Predicted frequencies in wavenumbers (cm⁻¹). These are typical ranges for the specified functional groups.

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Primary & Secondary Amine) | IR, Raman | 3300 - 3500 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| N-H Bend (Amine) | IR | 1580 - 1650 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-N Stretch | IR | 1250 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Intermediates and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and identifying any intermediates or products in its synthesis. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₁ClN₂).

The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak. A characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M) is expected, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Common fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the C-N bond between the two rings, and subsequent fragmentation of the aromatic systems. These fragmentation patterns provide valuable structural information that corroborates the proposed structure. Softer ionization techniques, such as electrospray ionization (ESI), would predominantly show the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ (³⁵Cl) | C₁₂H₁₁³⁵ClN₂ | 218.0611 |

| [M]⁺ (³⁷Cl) | C₁₂H₁₁³⁷ClN₂ | 220.0581 |

| [M+H]⁺ (³⁵Cl) | C₁₂H₁₂³⁵ClN₂ | 219.0689 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. Provided that a suitable single crystal can be grown, this technique can precisely measure bond lengths, bond angles, and torsion angles within the molecule.

The analysis would reveal the relative orientation of the two aromatic rings. Due to steric hindrance from the ortho-chloro substituent and the amine group, the rings are expected to be twisted relative to each other, not coplanar. The crystallographic data would quantify this dihedral angle. Furthermore, the technique would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine groups (N-H···N or N-H···Cl) and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives)

This compound itself is achiral. However, if it is used as a scaffold to synthesize chiral derivatives, for example, through reactions that introduce a stereocenter, then chiroptical spectroscopy becomes an essential tool. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are used to analyze these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative would exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) that are unique to its specific three-dimensional structure. This spectrum serves as a fingerprint for a particular enantiomer. By comparing the CD spectrum of a synthesized sample to that of a known standard, the absolute configuration (R or S) can be determined. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee), making it a powerful method for assessing the enantiomeric purity of a sample.

Chemical Reactivity and Derivatization Strategies of N1 2 Chlorophenyl Benzene 1,2 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The presence of two aromatic rings with different substituent patterns leads to distinct reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring bearing the two amine groups is highly activated towards electrophilic attack. The primary amine (-NH₂) and the secondary diarylamine (-NH-) are both potent electron-donating groups that increase the electron density of the ring through resonance. They are strong ortho- and para-directing groups. The combined activating effect of these two groups makes this ring significantly more susceptible to electrophiles than the 2-chlorophenyl ring. Electrophilic substitution would be expected to occur preferentially at the positions para to the two amino groups (positions 4 and 5), with the position para to the primary amine being particularly favored due to lower steric hindrance.

The 2-chlorophenyl ring is comparatively deactivated. The chlorine atom is an ortho-, para-directing but deactivating group due to its strong inductive electron-withdrawing effect, which outweighs its weaker resonance-donating effect. Furthermore, the nitrogen atom of the diarylamine withdraws electron density from this ring, further deactivating it relative to the diamine ring. Therefore, electrophilic substitution on the chlorophenyl ring is significantly less favorable.

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is most feasible on the 2-chlorophenyl ring, where chlorine can act as a leaving group. However, aryl chlorides are generally unreactive towards nucleophiles unless the ring is activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions. libretexts.org In N1-(2-Chlorophenyl)benzene-1,2-diamine, the absence of such activating groups means that substitution of the chlorine atom would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of very strong nucleophiles/bases which could proceed via an elimination-addition (benzyne) mechanism. libretexts.org

Cyclization Reactions Leading to Heterocyclic Systems

The 1,2-diamine functionality is a classic structural motif for the synthesis of fused nitrogen-containing heterocycles. This represents the most prominent and widely utilized reactivity pathway for this compound and its analogs. acs.org

The condensation of o-phenylenediamines with single-carbon electrophiles is a fundamental method for constructing the benzimidazole (B57391) core. organic-chemistry.org this compound can react with various reagents like aldehydes or carboxylic acids (or their derivatives) to yield 1-(2-chlorophenyl)-substituted benzimidazoles.

The reaction with an aldehyde typically proceeds through the initial formation of a Schiff base with the more nucleophilic primary amine, followed by intramolecular cyclization and a subsequent oxidation or dehydration step to form the aromatic benzimidazole ring. tandfonline.com A wide array of catalysts and oxidizing agents, including nano-Fe₂O₃, p-toluenesulfonic acid, and various oxidants like DDQ, can facilitate this transformation under diverse conditions, from high temperatures to mild, green chemistry protocols. tandfonline.comnih.gov

Table 1: Illustrative Benzimidazole Derivatives from this compound This table shows the expected products from the reaction of this compound with various common carbonyl compounds, based on established synthetic routes for benzimidazoles. nih.govnih.gov

| Reagent (R-CHO or R-COOH) | Expected Product Name | Expected Product Structure |

| Formaldehyde (HCHO) | 1-(2-Chlorophenyl)-1H-benzimidazole |  | 1-(2-Chlorophenyl)-2-phenyl-1H-benzimidazole |  | 1-(2-Chlorophenyl)-2-methyl-1H-benzimidazole |  | 1-(2-Chlorophenyl)-1H-benzimidazole |  scaffold. nih.govnih.gov this compound is expected to undergo a double condensation reaction with α-diketones such as benzil (B1666583) or glyoxal. The reaction typically proceeds by the sequential formation of two imine bonds, followed by cyclization and dehydration to afford the fully aromatic quinoxaline ring system. A variety of catalysts, including acids, metal salts, and heteropolyoxometalates, can be employed to promote the reaction, often under mild, room-temperature conditions. nih.govsid.ir

Table 2: Illustrative Quinoxaline Derivatives from this compound This table shows the expected products from the reaction of this compound with common 1,2-dicarbonyl compounds, based on standard quinoxaline syntheses. nih.govresearchgate.net

| Reagent (R-CO-CO-R') | Expected Product Name | Expected Product Structure |

| Glyoxal (OHC-CHO) | 5-(2-Chlorophenyl)quinoxaline |  | 5-(2-Chlorophenyl)-2,3-diphenylquinoxaline |  | 5-(2-Chlorophenyl)-2,3-dimethylquinoxaline |  is generally more accessible and nucleophilic, making it the likely site for initial reaction under kinetically controlled conditions. For instance, reaction with one equivalent of an acyl chloride or anhydride (B1165640) would be expected to form an amide preferentially at the primary amine. Exhaustive functionalization would lead to derivatization of both nitrogen centers.

Functionalization at Aromatic Rings: As discussed in section 5.1, the diamine-substituted ring is the preferred site for electrophilic functionalization (e.g., halogenation, nitration, sulfonation). Modern synthetic methods, such as directed C-H functionalization, offer alternative strategies. While specific applications to this compound are not documented, related protocols for the ortho-selective C-H amination of aniline (B41778) derivatives using transition metal catalysts have been developed, suggesting that further regiocontrolled functionalization could be possible. acs.orgnih.gov

Redox Chemistry and Electrochemical Behavior Studies

Aromatic amines are redox-active species, and o-phenylenediamines, in particular, have well-studied electrochemical properties. While specific studies on this compound are not available in the literature, its behavior can be inferred from analogous compounds.

The oxidation of o-phenylenediamine (B120857) can lead to dimerization, forming 2,3-diaminophenazine, or polymerization. acs.org The electrochemical oxidation of N-aryl-o-phenylenediamines is known to proceed via the formation of reactive N-phenyl-o-benzoquinone diimine intermediates. rsc.org These oxidized species are electrophilic and can act as Michael acceptors, reacting with available nucleophiles. rsc.orgresearchgate.net

Therefore, this compound is expected to be readily oxidized, either chemically or electrochemically, at the diamine moiety. The initial step would likely involve a two-electron, two-proton process to form the corresponding quinone-diimine derivative. This redox activity is crucial, as it underlies the mechanism of many oxidative cyclization reactions and opens pathways for further functionalization through reactions with nucleophiles. The redox potential would be influenced by the electronic effects of the 2-chlorophenyl substituent. Redox-active ligands based on o-phenylenediamine have also been used in coordination chemistry to mediate electron transfer processes in metal complexes. rsc.org

Applications of N1 2 Chlorophenyl Benzene 1,2 Diamine in Advanced Chemical Research Non Clinical

Ligand Design in Coordination Chemistry

Research into the role of N1-(2-Chlorophenyl)benzene-1,2-diamine in ligand design for coordination chemistry is not prominently featured in available scientific literature. The potential for the vicinal diamine moiety to act as a bidentate ligand for transition metals is theoretically plausible, but specific studies are lacking.

Chelation Behavior with Transition Metals

Specific studies detailing the chelation behavior of this compound with various transition metals, including the characterization of the resulting coordination complexes, are not described in the surveyed literature.

Development of Novel Organometallic Catalysts

There is no available research data on the use of this compound or its metallic complexes in the development of novel organometallic catalysts for specific chemical transformations.

Spin-Crossover and Magnetic Materials Research

The application of this compound as a ligand in the synthesis of spin-crossover complexes or other magnetic materials has not been reported in the accessible scientific literature.

Building Blocks for Organic Synthesis and Complex Molecule Assembly

While N-substituted o-phenylenediamines are a known class of building blocks in organic synthesis, specific, detailed research outlining the utility of this compound for the assembly of complex molecules is not available.

Precursors for Polymeric Materials and Frameworks

No studies have been identified that investigate the use of this compound as a monomer or precursor for the synthesis of polymeric materials or advanced frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Intermediates in the Synthesis of Advanced Organic Scaffolds

The role of this compound as a key intermediate in the multi-step synthesis of advanced organic scaffolds, such as complex heterocyclic systems or natural product analogs, is not documented in the available research.

Development of Chemical Probes and Sensors (Non-Biological/Non-Clinical)

While direct applications of this compound as a chemical probe or sensor are not extensively documented in current research literature, its significance lies in its role as a key precursor for the synthesis of more complex, functional molecules, particularly those based on the phenazine (B1670421) scaffold. These resulting compounds exhibit properties relevant to the development of advanced sensing platforms.

pH-Responsive and Redox-Active Sensing Platforms

This compound serves as a foundational building block for creating redox-active materials. Through chemical synthesis, it can be converted into phenazine derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their electrochemical and optical properties.

Recent research has focused on incorporating phenazine units into microporous organic polymers. These polymers can exhibit reversible redox activity, making them suitable for applications in catalysis and materials science. For instance, a phenazine-decorated microporous organic polymer has demonstrated excellent catalytic capabilities for the oxidative homocoupling of amines. The redox activity of the phenazine groups is central to this catalytic function. The study of such polymers can be conducted using techniques like electron paramagnetic resonance (EPR) and UV-vis spectroscopy to understand the reaction mechanisms.

Detection of Environmental Analytes (e.g., metal ions)

The core structure of this compound, with its adjacent amine groups, is a classic motif for the synthesis of ligands capable of coordinating to metal ions. While specific studies detailing the use of this particular diamine for the detection of environmental metal ions are not prominent, the broader class of o-phenylenediamines is widely used to create selective chelating agents. The reaction of o-phenylenediamines with various aldehydes and ketones can produce Schiff bases and other ligands with binding pockets tailored for specific metal ions. The presence of the 2-chlorophenyl group can influence the electronic properties and the steric environment of the binding site, potentially tuning the selectivity and sensitivity of the resulting sensor molecule. Further research would be required to explore the specific capabilities of this compound in this context.

Photophysical Properties and Luminescent Applications (e.g., Organic Light-Emitting Diodes)

The utility of this compound in the field of optoelectronics is primarily as an intermediate in the synthesis of luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). The diamine is a precursor to 5,10-dihydrophenazine (B1199026), which forms the core of various advanced emitter molecules.

Derivatives of 5,10-dihydrophenazine have been systematically studied for their crystallographic properties, electronic structures, thermal stabilities, and photophysical properties. These studies are crucial for designing efficient and stable materials for OLEDs. For example, certain phenazine-based compounds have been developed as green thermally activated delayed fluorescence (TADF) emitters. OLEDs fabricated using these emitters have demonstrated high external quantum efficiencies, reaching up to 21.06%. lookchem.com The performance of these devices is comparable to many of the previously reported high-efficiency TADF OLEDs. lookchem.com

The research into these materials involves a thorough characterization of their energy levels and photophysical properties to optimize their performance in electronic devices.

Below is a data table summarizing the performance of two such green TADF emitters derived from phenazine structures.

| Emitter | External Quantum Efficiency (EQE) | Reference |

| PPZPPI | 21.06% | lookchem.com |

| PPZTPI | 20.52% | lookchem.com |

Advanced Analytical Methodologies for In Situ Monitoring and Mechanistic Studies

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

In-situ spectroscopic methods provide a powerful means to observe chemical transformations as they occur, without the need for sample extraction. This real-time analysis is invaluable for elucidating reaction mechanisms and optimizing process parameters.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy, particularly with attenuated total reflection (ATR) probes, is a well-established technique for monitoring the progress of reactions in real-time. youtube.commdpi.com By immersing an ATR probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. rsc.org For the synthesis or subsequent reactions of n1-(2-Chlorophenyl)benzene-1,2-diamine, this technique can monitor the consumption of starting materials and the formation of the product by tracking the vibrational frequencies of key functional groups, such as N-H and C-N bonds. acs.orgnih.gov The combination of in-situ FTIR with automated reactors allows for precise control over reaction conditions and a deeper understanding of chemical events, such as temperature variations and the formation of transient species. mdpi.com

Raman Spectroscopy: Complementary to FTIR, in-situ Raman spectroscopy is another vibrational spectroscopy technique that can provide detailed information about molecular structure and reaction progress. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for monitoring changes in aromatic ring structures. researchgate.net In the context of reactions involving this compound, Raman spectroscopy can be used to track the formation of intermediates and byproducts that may be difficult to observe with FTIR. researchgate.net The ability to use fiber-optic probes allows for flexible integration into various reactor setups.

A comparative overview of the applicability of these techniques for monitoring a reaction involving an aromatic diamine is presented below.

| Parameter | In-Situ FTIR-ATR | In-Situ Raman Spectroscopy |

| Principle | Infrared absorption | Raman scattering |

| Key Monitored Groups | N-H stretches, C=O stretches, C-N vibrations | Aromatic C=C stretches, N=N stretches, symmetric vibrations |

| Advantages | Highly sensitive to polar functional groups, extensive libraries for compound identification. youtube.com | Low interference from aqueous media, suitable for monitoring symmetric molecules and non-polar bonds. researchgate.net |

| Considerations | Water can be a strong interferent, potential for probe fouling. | Fluorescence from the sample can interfere with the signal, may require higher concentrations. |

| Typical Application | Monitoring the disappearance of reactant functional groups and the appearance of product functional groups. mdpi.com | Identifying transient intermediates and characterizing changes in the carbon skeleton. researchgate.net |

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment (beyond basic identification)

Chromatographic methods are indispensable for separating and quantifying the components of a reaction mixture, providing critical information on product purity, yield, and the presence of impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are the primary techniques for the analysis of aromatic amines. helsinki.fi These methods offer high resolution and sensitivity for the separation of the main product from starting materials, intermediates, and byproducts. For this compound, reversed-phase HPLC with a C18 column is a common approach. mdpi.com The use of a diode-array detector (DAD) or a UV-Vis detector allows for the quantification of components and can aid in peak identification based on their UV spectra. helsinki.fi

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UHPLC with mass spectrometry provides an exceptionally powerful tool for analysis. nih.gov LC-MS not only separates the components of a mixture but also provides mass information for each component, enabling definitive identification of known compounds and structural elucidation of unknown impurities. lcms.cz This is particularly valuable for creating a comprehensive impurity profile of a this compound synthesis batch. High-resolution mass spectrometry (HRMS) can further provide exact mass measurements, allowing for the determination of elemental compositions.

Advanced applications of chromatographic techniques for this compound would involve method development for the baseline separation of potential isomers and the quantification of trace-level impurities. The stability of primary aromatic amines in different analytical media is also a critical consideration, as some can be unstable in acidic conditions, which could lead to an underestimation of their presence. researchgate.netresearchgate.net

The following table outlines a hypothetical advanced chromatographic method for purity assessment.

| Parameter | Methodology |

| Technique | UHPLC-MS/MS |

| Column | Reversed-phase C18 or Phenyl-Hexyl, <2 µm particle size |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727). lcms.cz |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. nih.gov |

| Application | Quantitation of this compound, identification and quantitation of process-related impurities and degradation products. |

| Potential Detection Limits | Low ng/mL to pg/mL range, depending on the compound and instrument sensitivity. nih.gov |

Electrochemical Methods for Reactivity and Stability Studies

Electrochemical techniques offer valuable insights into the redox properties of molecules, which can be directly related to their reactivity and stability. For aromatic amines like this compound, these methods can probe their susceptibility to oxidation.

Cyclic Voltammetry (CV): Cyclic voltammetry is a fundamental electrochemical technique used to study the oxidation and reduction processes of a substance. rsc.org By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information about the redox potentials of the analyte. For substituted anilines and diphenylamines, anodic oxidation is a common process that can be investigated. tsijournals.comnih.gov The oxidation potential is influenced by the nature and position of substituents on the aromatic rings. umn.edu For this compound, CV can be used to determine its oxidation potential, providing a measure of its ease of oxidation and, by extension, its stability towards oxidative degradation. The reversibility of the redox processes can also give clues about the stability of the resulting oxidized species.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis. acs.org It can be employed to determine the concentration of electroactive species with high precision. In the context of stability studies, DPV could be used to monitor the degradation of this compound over time under various stress conditions (e.g., exposure to air, light, or chemical oxidants). The decrease in the peak current corresponding to the oxidation of the parent compound would correlate with its degradation.

The electrochemical behavior of aromatic amines is highly dependent on factors such as pH and the solvent system used. tsijournals.com The data below illustrates typical electrochemical parameters that could be investigated for a substituted diphenylamine.

| Parameter | Technique | Information Gained |

| Oxidation Peak Potential (Epa) | Cyclic Voltammetry | Indicates the potential at which the compound is oxidized; related to its electron-donating ability and oxidative stability. tsijournals.com |

| Peak Current (Ipa) | Cyclic Voltammetry, Differential Pulse Voltammetry | Proportional to the concentration of the electroactive species; used for quantification and monitoring degradation. acs.org |

| Reversibility | Cyclic Voltammetry | Assessed by comparing the anodic and cathodic peak potentials and currents; indicates the stability of the oxidized form. |

| Effect of Scan Rate | Cyclic Voltammetry | Provides information on whether the electrode process is diffusion-controlled or adsorption-controlled. mdpi.com |

By applying these advanced electrochemical methods, a detailed understanding of the redox chemistry of this compound can be achieved, which is crucial for predicting its behavior in various chemical environments and for developing strategies to enhance its stability.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current body of scientific literature contains a significant amount of information on N-substituted o-phenylenediamines, which are recognized for their utility as precursors in the synthesis of a wide array of heterocyclic compounds and polymers. However, research specifically detailing the synthesis, properties, and applications of N1-(2-Chlorophenyl)benzene-1,2-diamine is sparse.

Much of the available data focuses on its isomer, N1-(4-Chlorophenyl)benzene-1,2-diamine. This more extensively studied compound is a known reagent in the synthesis of clofazimine (B1669197) analogs, which have applications as antileishmanial and antiplasmodial agents. chemicalbook.compharmaffiliates.com It is also used in the preparation of certain dyes and N-(p-chloro)phenylbenzimidazolin-2-one. chemicalbook.com A common synthetic route to the 4-chloro isomer involves the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine using iron powder in the presence of an ammonium (B1175870) chloride solution. chemicalbook.comchemicalbook.com

For substituted o-phenylenediamine (B120857) derivatives in general, they are key building blocks for benzimidazoles, which are of significant interest due to their therapeutic potential in areas such as antiulcer and anthelmintic treatments. researchgate.netijariie.com The synthesis of these benzimidazoles often involves the condensation of the o-phenylenediamine derivative with carboxylic acids or aldehydes under various conditions. researchgate.netijariie.com

Given the lack of specific research, the key finding regarding this compound is the current gap in knowledge. The scientific community has yet to fully explore the unique properties and potential applications that may arise from the ortho-positioning of the chlorine atom on the phenyl ring, which could influence its steric and electronic properties compared to its meta and para isomers.

Emerging Research Avenues for this compound

Despite the limited direct research, several emerging avenues can be proposed for this compound based on the known reactivity of related compounds.

One promising area is in the synthesis of novel heterocyclic compounds . The vicinal diamine functionality is a prime precursor for creating a variety of heterocyclic systems. Future research could explore its condensation with different electrophiles to synthesize unique benzimidazoles, quinoxalines, and other related structures. The presence of the 2-chlorophenyl group could impart specific biological activities or material properties to these new molecules.

Another avenue lies in coordination chemistry . O-phenylenediamines and their derivatives are known to act as ligands for transition metals. Investigating the coordination behavior of this compound with various metal centers could lead to the development of new catalysts or functional materials. The position of the chlorine atom could influence the electronic properties of the resulting metal complexes, potentially tuning their catalytic activity or photophysical properties.

Furthermore, the field of polymer science offers potential applications. Aromatic diamines are common monomers in the synthesis of high-performance polymers like polyamides and polyimides. The incorporation of this compound into polymer chains could introduce desirable properties such as enhanced thermal stability, flame retardancy, or altered solubility and processing characteristics.

Potential Impact on Materials Science and Synthetic Chemistry Disciplines

The exploration of this compound could have a notable impact on both materials science and synthetic chemistry.

In materials science , the introduction of this compound as a new building block could lead to the development of novel materials with tailored properties. For instance, polymers derived from this diamine might exhibit unique optical or electronic properties suitable for applications in organic electronics. The chlorine substituent could also be a site for further functionalization, allowing for the fine-tuning of material properties.

From a synthetic chemistry perspective, a deeper understanding of the reactivity of this compound would expand the toolbox of synthetic chemists. The steric hindrance and electronic effects of the ortho-chloro substituent could lead to different reactivity and selectivity in cyclization and condensation reactions compared to its isomers. This could enable the synthesis of complex molecular architectures that are otherwise difficult to access.

Q & A

Q. What are the common synthetic routes for N1-(2-Chlorophenyl)benzene-1,2-diamine, and how are reaction conditions optimized?

this compound can be synthesized via cross-coupling reactions such as the Chan–Lam coupling, where 4-chlorobenzene-1,2-diamine reacts with arylboronic acids in the presence of CuI and triethylamine in dioxane . Alternatively, Sonogashira-type reactions using palladium catalysts and copper iodide in acetonitrile have been employed for analogous diamine derivatives . Optimization involves controlling stoichiometry, catalyst loading (e.g., 0.04 equiv. CuI), and inert atmospheres (N₂) to minimize side reactions.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Characterization relies on spectroscopic methods:

- FTIR : Identifies functional groups (e.g., N–H stretching at 3183–3273 cm⁻¹ and C=S vibrations for thioamide derivatives) .

- ¹H NMR : Resolves aromatic protons (e.g., chemical shifts for ortho-chlorophenyl substituents) and confirms substitution patterns .

- Elemental analysis : Validates purity and stoichiometry, particularly for metal complexes .

Q. What analytical techniques are critical for assessing purity and stability?

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity for research-grade compounds .

- Thermogravimetric Analysis (TGA) : Monitors decomposition stages (e.g., weight loss at 150–300°C for diamine derivatives) .

Advanced Research Questions

Q. How does this compound exhibit redox noninnocent behavior in transition-metal complexes?

The ligand can adopt multiple redox states upon coordination. For example, in a Ni(II) complex, deprotonation generates a trianionic [NNNcat]³⁻ form, which oxidizes to a radical [NNNsq•]²⁻ or iminoquinone [NNNq]⁻ state, enabling catalytic alcohol oxidation . Spectroelectrochemical methods (e.g., cyclic voltammetry) and EPR spectroscopy are used to track these transitions .

Q. What methodologies resolve crystallographic data contradictions in structural studies of this compound?

- SHELXL refinement : Addresses challenges like twinning or high thermal motion by adjusting parameters (e.g., anisotropic displacement, hydrogen bonding constraints) .

- Mercury visualization software : Overlays multiple structures to identify conformational differences and validate hydrogen-bonding networks .

Q. How are metal complexes of this ligand designed for catalytic applications, and what performance metrics are prioritized?

- Ligand design : Substituents (e.g., chloro groups) tune electronic properties to enhance metal-ligand charge transfer.

- Catalytic testing : For alcohol oxidation, turnover frequency (TOF) and selectivity are measured via GC-MS or NMR .

- Mechanistic studies : Isotopic labeling (e.g., ¹⁸O in H₂O) and kinetic isotope effects (KIEs) elucidate pathways .

Methodological Considerations

- Synthetic reproducibility : Trace moisture or oxygen can disrupt Cu-mediated couplings; rigorously anhydrous conditions and Schlenk techniques are recommended .

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models (DFT) to resolve bond-length anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。